molecular formula C8H13N3O B6169065 rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one CAS No. 2740369-62-2

rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one

Cat. No.: B6169065
CAS No.: 2740369-62-2
M. Wt: 167.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused pyrazole and pyrimidine ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5,7-dimethylpyrazole with a suitable pyrimidine precursor. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one is unique due to its specific stereochemistry and the presence of methyl groups at positions 5 and 7. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

2740369-62-2

Molecular Formula

C8H13N3O

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.